Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C14H20BrNO2 It is a derivative of carbamic acid and features a bromophenyl group attached to a propylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(4-bromophenyl)propylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(4-bromophenyl)propylamine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 1-(4-bromophenyl)propylcarbamate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions are often performed in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are usually conducted in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include various substituted carbamates and amines.
Oxidation Reactions: Products may include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products typically include primary or secondary amines.
Scientific Research Applications
Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 1-(4-bromophenyl)propylcarbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-(4-chlorophenyl)propylcarbamate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 1-(4-fluorophenyl)propylcarbamate: Similar structure but with a fluorine atom instead of bromine.
Tert-butyl 1-(4-methylphenyl)propylcarbamate: Similar structure but with a methyl group instead of bromine.
Uniqueness
Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)propyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-5-12(10-6-8-11(15)9-7-10)16-13(17)18-14(2,3)4/h6-9,12H,5H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJXZJLKUNSWNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159160 | |
Record name | Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338547-18-4 | |
Record name | Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338547-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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